4,7-Ethano-1H-indene, octahydro-

Description

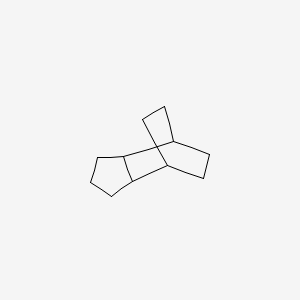

Structure

3D Structure

Properties

CAS No. |

38255-97-9 |

|---|---|

Molecular Formula |

C11H18 |

Molecular Weight |

150.26 g/mol |

IUPAC Name |

tricyclo[5.2.2.02,6]undecane |

InChI |

InChI=1S/C11H18/c1-2-10-8-4-6-9(7-5-8)11(10)3-1/h8-11H,1-7H2 |

InChI Key |

QQFHDKGHMOYHPI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2C3CCC(C2C1)CC3 |

Origin of Product |

United States |

Historical Trajectories of Polycyclic Hydrocarbon Synthesis and Characterization

The journey to understanding and synthesizing complex polycyclic hydrocarbons has been a long and evolving narrative in organic chemistry. nih.govresearchgate.netacs.orgtandfonline.com Early efforts were often characterized by the isolation and structural elucidation of naturally occurring terpenes and steroids, which feature intricate polycyclic frameworks. These initial investigations laid the groundwork for the development of synthetic methodologies aimed at constructing such complex architectures.

Over the decades, a plethora of synthetic strategies have emerged. The Diels-Alder reaction, a powerful tool for constructing six-membered rings, has been instrumental in the synthesis of various bicyclic and tricyclic systems. acgpubs.orgresearchgate.net Other notable methods include intramolecular cyclization reactions, ring-expansion and contraction sequences, and photochemical rearrangements. researchgate.net The development of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, has been paramount in the unambiguous characterization of the complex stereochemistry inherent in these molecules. nih.gov

Structural Classification and Advanced Nomenclature Within the Tricyclic Indene Framework

Octahydro-4,7-ethano-1H-indene belongs to the class of tricyclic hydrocarbons. Its systematic name, Tricyclo[5.2.2.02,6]undecane, is derived from the IUPAC nomenclature for polycyclic aliphatic compounds. stackexchange.comyoutube.comyoutube.com This nomenclature provides a precise description of the molecule's intricate structure.

The naming convention for tricyclic systems involves identifying the main ring and the bridges connecting the bridgehead carbons. stackexchange.comyoutube.com In Tricyclo[5.2.2.02,6]undecane, the "tricyclo" prefix indicates the presence of three rings. The numbers in the brackets, [5.2.2], describe the lengths of the three bridges connecting the two main bridgehead carbons. The superscript "2,6" indicates the attachment points of the zero-atom bridge, which forms the third ring. stackexchange.com

The "octahydro-" prefix in the common name signifies that the parent aromatic indene (B144670) molecule has been fully saturated with hydrogen atoms, resulting in a completely aliphatic structure. ontosight.aiontosight.ai The "4,7-ethano-" part of the name describes the two-carbon bridge connecting positions 4 and 7 of the indene core.

The indene framework itself consists of a benzene (B151609) ring fused to a cyclopentene (B43876) ring. wikipedia.orgt3db.ca The hydrogenation of this parent structure to yield octahydro-4,7-ethano-1H-indene results in a complex stereochemical landscape with multiple chiral centers, leading to the possibility of various stereoisomers. ontosight.aiontosight.ai

Significance of Saturated Bicyclic and Tricyclic Systems in Contemporary Synthetic Design

Saturated bicyclic and tricyclic scaffolds are of immense importance in modern organic synthesis and medicinal chemistry. acs.orgrsc.orgnih.gov Their rigid, well-defined three-dimensional structures provide a unique platform for the spatial presentation of functional groups. This conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets, a highly desirable trait in drug discovery. acs.org

These frameworks are often considered "privileged structures" because they can serve as core scaffolds for the development of a wide range of biologically active molecules. acs.org By modifying the substituents on these rigid skeletons, chemists can systematically explore the structure-activity relationships of new compounds.

Furthermore, the synthesis of these complex systems serves as a benchmark for the development of new synthetic methodologies. acs.org The challenges associated with controlling stereochemistry and constructing multiple rings in a single molecule drive innovation in the field of organic synthesis.

Overview of Research Paradigms Applied to Octahydro 4,7 Ethano 1h Indene Analogues

Strategies for the Construction of the Tricyclo[5.2.2.0²'⁶]undecane Carbon Skeleton

The formation of the tricyclo[5.2.2.0²'⁶]undecane core is a critical step in the synthesis of octahydro-4,7-ethano-1H-indene. Key strategies involve the creation of the requisite ring systems through cycloaddition and intramolecular cyclization reactions.

Cycloaddition Reactions: Advanced Diels-Alder Approaches and Related Pericyclic Transformations

The Diels-Alder reaction, a [4+2] cycloaddition, stands as a powerful tool for the construction of six-membered rings and is particularly well-suited for synthesizing the tricyclo[5.2.2.0²'⁶]undecane framework. researchgate.net This reaction involves the combination of a conjugated diene and a dienophile to form a cyclohexene (B86901) derivative. In the context of synthesizing the target skeleton, cyclopentadiene (B3395910) often serves as a key precursor.

For instance, the Diels-Alder reaction between masked o-benzoquinones, derived from 2-methoxyphenols, and cyclopentadiene directly yields tricyclo[5.2.2.0²'⁶]undeca-4,10-dien-8-ones. nih.gov These adducts can then be further elaborated to the desired saturated system. A specific example involves the reaction of cyclopentene (B43876) at elevated temperatures, which, after distillation, yields endo-tricyclo[5.2.2.0²,⁶]undec-8-ene. google.com

Furthermore, variations of the Diels-Alder reaction, such as those involving silyloxy-substituted dienes like 2-trimethylsilyloxy-1,3-cyclohexadiene and 1-methoxy-1,3-cyclohexadiene, have been successfully employed to create functionalized tricyclo[5.2.2.0²,⁶]undecane derivatives. researchgate.netresearchgate.net These reactions can proceed with high yields, often ranging from 75% to 95% for the pure cycloadducts. researchgate.netresearchgate.net

Intramolecular Cyclization Reactions from Linear or Monocyclic Precursors

Intramolecular cyclization offers an alternative and often highly efficient route to the tricyclo[5.2.2.0²'⁶]undecane skeleton. These reactions involve the formation of multiple rings in a single transformation from a suitably designed linear or monocyclic precursor.

One notable approach involves a tandem intramolecular Diels-Alder reaction combined with a metathesis protocol. This strategy has been utilized to directly produce the linear cis-anti-cis-tricyclo[6.3.0.0²,⁶]undecane skeleton, a related tricyclic system. mdpi.com Another powerful method is the photochemical oxa-di-π-methane (ODPM) rearrangement of tricyclo[5.2.2.0²,⁶]undeca-4,10-dien-8-ones, which are themselves products of Diels-Alder reactions. nih.gov The resulting rearranged products can be converted to linear triquinanes through O-stannyl ketyl fragmentation. nih.govacs.org

Catalytic Hydrogenation for Achieving the Octahydro- Configuration

Once the unsaturated tricyclo[5.2.2.0²'⁶]undecane skeleton is constructed, the final step to obtain octahydro-4,7-ethano-1H-indene is the complete saturation of the remaining double bonds. This is typically achieved through catalytic hydrogenation.

Heterogeneous Catalysis in Polycyclic System Saturation

Heterogeneous catalysis is widely used for the hydrogenation of polycyclic hydrocarbons due to its operational simplicity and the ease of catalyst separation. youtube.com Common catalysts include palladium on carbon (Pd/C), platinum, and nickel. youtube.comacs.org For example, the hydrogenation of dicyclopentadiene (B1670491) (DCPD), a common starting material, to endo-tetrahydrodicyclopentadiene (B1210996) (endo-THDCPD) is effectively carried out using a Pd/C catalyst. acs.orgnih.govacs.org The reaction kinetics of this process have been studied, revealing activation energies for the two consecutive hydrogenation steps. acs.orgnih.govacs.org

Other heterogeneous catalysts, such as NiMo/γ-Al₂O₃ and Ni/HY, have also been shown to be effective for the hydrogenation of DCPD to endo-THDCPD. acs.orgsyxbsyjg.com For instance, a Ni/HY catalyst can achieve a DCPD conversion of up to 99.5% and an endo-THDCPD yield of 96.3% under optimized conditions. syxbsyjg.com A Ni@SiO₂ catalyst has also demonstrated high activity and stability, with a DCPD conversion of 99.9% and an endo-THDCPD yield of over 92% even after extended operation. sylzyhg.com

Homogeneous Catalysis for Selective Hydrogenation Processes

Homogeneous catalysis offers a milder and often more selective alternative to heterogeneous methods, particularly for complex molecules. youtube.com These catalysts, typically transition metal complexes soluble in the reaction medium, can operate under ambient conditions and exhibit high selectivity. acs.orgyoutube.com

Wilkinson's catalyst, Rh[(C₆H₅)₃P]₃Cl, is a well-known homogeneous catalyst that is highly effective for the hydrogenation of alkenes. libretexts.org It demonstrates excellent chemoselectivity, preferentially saturating less substituted double bonds. youtube.com This selectivity is crucial when dealing with polyunsaturated substrates where only specific double bonds need to be reduced. Other homogeneous catalysts based on iridium and ruthenium have also been developed and show promise in selective hydrogenation reactions. acs.orgresearchgate.net For example, a ruthenium complex with a chiral spiroketal-based diphosphine (SKP) ligand has been used for the carbocycle-selective hydrogenation of fused N-heteroarenes. nih.gov

Stereochemical Control and Regioselectivity in Hydrogenation

The stereochemical outcome of the hydrogenation process is a critical consideration, as it determines the final three-dimensional structure of the octahydro- product. Catalytic hydrogenation is typically a syn-addition, meaning that both hydrogen atoms add to the same face of the double bond. youtube.com This stereospecificity arises from the interaction of the alkene with the surface of the metal catalyst. youtube.com

The regioselectivity of hydrogenation, or which double bond is reduced in a polyunsaturated system, can be influenced by several factors. With heterogeneous catalysts, steric hindrance plays a significant role, with less hindered double bonds being more accessible to the catalyst surface. youtube.com Homogeneous catalysts can offer even greater control over regioselectivity. youtube.com For instance, in the hydrogenation of quinolines, certain ruthenium catalysts can selectively hydrogenate the carbocyclic ring over the heterocyclic ring. nih.gov The choice of catalyst and reaction conditions can thus be tailored to achieve the desired stereochemistry and regiochemistry in the final saturated product.

Data Tables

Table 1: Catalysts and Conditions for Dicyclopentadiene (DCPD) Hydrogenation

| Catalyst | Temperature (°C) | Pressure (MPa) | Solvent | Key Findings | Reference |

| Pd/Al₂O₃ | 100-140 | 0.05-0.4 | - | Effective for hydrogenation to endo-THDCPD. | acs.org |

| Pd/C | 50-80 | 0.5-1.5 | Ethanol | Activation energies for the two reaction steps are 3.19 and 31.69 kJ/mol, respectively. | nih.govacs.org |

| NiMo/γ-Al₂O₃ | 150 | 3.5 | - | Bimetallic catalyst for conversion to endo-THDCPD. | acs.org |

| Ni@SiO₂ | 20-120 | 5 | - | 99.9% DCPD conversion and >92% endo-THDCPD yield. | sylzyhg.com |

| Ni/HY | 170 | - | - | 99.5% DCPD conversion and 96.3% endo-THDCPD yield. | syxbsyjg.com |

Optimization of Reaction Pathways and Conditions for Enhanced Yields and Purity

The optimization of the synthetic route to octahydro-4,7-ethano-1H-indene and its derivatives is a multifaceted endeavor, focusing on maximizing the desired product's formation while minimizing side reactions and impurities. Key areas of optimization include the careful selection of solvents, precise temperature regulation, and the strategic use of catalysts.

Solvent Effects and Temperature Regulation in Octahydro-4,7-Ethano-1H-indene Synthesis

The Diels-Alder reaction, a cornerstone of this synthesis, is profoundly influenced by the choice of solvent and the reaction temperature. Polar solvents have been shown to accelerate the rate of Diels-Alder reactions. For instance, conducting the reaction in water or other polar solvents can lead to significant rate enhancements compared to nonpolar organic solvents. mdpi.com This acceleration is attributed to the hydrophobic packing of the reactants and stabilization of the polar transition state. mdpi.com

Temperature plays a crucial role in controlling the stereoselectivity of the Diels-Alder reaction, particularly the ratio of endo to exo isomers. The endo product is generally the kinetically favored product, formed faster at lower temperatures due to secondary orbital interactions that stabilize the transition state. masterorganicchemistry.comyoutube.com Conversely, the exo product is often the thermodynamically more stable isomer. masterorganicchemistry.comyoutube.com At higher temperatures, the reversibility of the Diels-Alder reaction (retro-Diels-Alder) becomes more significant, allowing for the equilibration of the isomers and favoring the formation of the more stable exo product. libretexts.org Therefore, precise temperature control is essential to achieve the desired isomeric purity. For the synthesis of specific functionalized analogues, such as 4-aza-tricyclo[5.2.2.02,6]undecane-3,5,8-triones, reactions are often carried out at reflux in solvents like benzene (B151609) to ensure progression. researchgate.net

The subsequent hydrogenation of the Diels-Alder adduct to yield octahydro-4,7-ethano-1H-indene is also sensitive to solvent and temperature. The solubility of hydrogen gas in the reaction solvent can impact the reaction rate, with more polar solvents sometimes offering better solubility. youtube.com Temperature in hydrogenation reactions must be carefully controlled to ensure complete saturation of the double bonds without promoting side reactions like isomerization or degradation of the molecular framework.

| Parameter | Effect on Diels-Alder Reaction | Typical Conditions for Analogous Reactions |

| Solvent Polarity | Increased polarity can accelerate the reaction rate. mdpi.com | Water, ethanol, deep eutectic solvents. nih.govacs.org |

| Temperature | Lower temperatures favor the kinetic endo product; higher temperatures can favor the thermodynamic exo product or lead to retro-Diels-Alder reaction. youtube.comlibretexts.org | -78°C to room temperature for kinetic control; refluxing for thermodynamic control or to drive the reaction to completion. |

| Hydrogenation Solvent | Affects hydrogen solubility and catalyst activity. youtube.com | Methanol, ethanol, ethyl acetate (B1210297). |

| Hydrogenation Temperature | Influences reaction rate and selectivity, preventing incomplete reduction or side reactions. | Room temperature to moderate heating (e.g., 50°C). mdpi.com |

Catalyst Selection and Ligand Design for Improved Efficiency

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of the synthesis of octahydro-4,7-ethano-1H-indene and its derivatives. In the Diels-Alder step, Lewis acids are commonly employed as catalysts. They function by coordinating to the dienophile, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the reaction and often increasing the endo-selectivity. libretexts.orgacs.orgnih.gov Common Lewis acids used in similar cycloadditions include aluminum chloride (AlCl₃), boron trifluoride (BF₃), and zinc chloride (ZnCl₂). libretexts.org The choice of Lewis acid and any associated ligands can be tailored to optimize the reaction for specific functionalized dienophiles.

For the hydrogenation of the tricyclo[5.2.2.0(2,6)]undecadiene intermediate, heterogeneous catalysts are typically employed. Noble metal catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel are effective for the saturation of carbon-carbon double bonds. libretexts.orgpressbooks.pub The selection of the catalyst and its support can influence the reaction's efficiency and selectivity. For instance, the catalytic performance can be affected by the metal nanoparticle size and the method of its deposition on the support material. mdpi.com The choice of catalyst is crucial for achieving complete hydrogenation to the desired octahydro-4,7-ethano-1H-indene without causing rearrangement of the tricyclic skeleton.

| Catalyst Type | Reaction Step | Function | Examples |

| Lewis Acids | Diels-Alder Cycloaddition | Accelerate reaction rate, enhance endo-selectivity. acs.orgnih.gov | AlCl₃, BF₃, ZnCl₂. libretexts.org |

| Heterogeneous Catalysts | Hydrogenation | Catalyze the addition of hydrogen to double bonds. libretexts.org | Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), Raney Nickel. pressbooks.pub |

Advanced Purification Methodologies for Octahydro-4,7-Ethano-1H-indene Derivatives

The purification of octahydro-4,7-ethano-1H-indene and its derivatives is critical to obtaining a product of high purity, free from starting materials, catalysts, and isomeric byproducts. Due to the often similar physical properties of the desired product and its isomers, advanced purification techniques are frequently necessary.

Column chromatography is a fundamental technique for the separation of reaction mixtures. Silica (B1680970) gel and alumina (B75360) are common stationary phases used to separate polycyclic hydrocarbons based on their polarity. nih.gov For non-polar saturated hydrocarbons like octahydro-4,7-ethano-1H-indene, a non-polar eluent system would be employed. The separation of isomers can sometimes be achieved by carefully selecting the stationary and mobile phases.

High-Performance Liquid Chromatography (HPLC) , particularly in the preparative mode, offers a higher degree of separation for complex mixtures and can be effective in isolating specific isomers. nih.gov Reverse-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is a common method for the separation of organic molecules.

Fractional distillation can be a viable method for separating components with sufficiently different boiling points. For the separation of saturated hydrocarbon isomers, which often have very close boiling points, highly efficient fractional distillation columns under reduced pressure may be required.

Crystallization is a powerful technique for purifying solid derivatives of octahydro-4,7-ethano-1H-indene. By carefully selecting a solvent in which the desired compound has limited solubility at low temperatures while impurities remain in solution, high purity can be achieved. For example, in the synthesis of functionalized analogues like 4-azatricyclo[5.2.2.02,6]undecane-3,5,8-trione, crystallization from a hexane-ethyl acetate mixture is used for purification. nih.gov

The selection of the most appropriate purification method or a combination of techniques depends on the specific properties of the target compound and the impurities present.

| Purification Method | Principle of Separation | Applicability for Octahydro-4,7-Ethano-1H-indene Derivatives |

| Column Chromatography | Adsorption based on polarity. | Effective for removing polar impurities and potentially for isomer separation with optimized conditions. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Partitioning between stationary and mobile phases. | High-resolution separation of isomers. nih.gov |

| Fractional Distillation | Differences in boiling points. | Useful if isomers have sufficiently different boiling points, often requiring vacuum. |

| Crystallization | Differential solubility. | Highly effective for solid derivatives to achieve high purity. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For a molecule like octahydro-4,7-ethano-1H-indene, with its numerous chemically similar protons and carbons, a combination of one-dimensional and two-dimensional NMR techniques is essential.

Proton (¹H) NMR spectroscopy provides information about the chemical environment of each hydrogen atom in a molecule. The spectrum would be expected to show a complex series of overlapping multiplets in the aliphatic region (typically 0.5-2.5 ppm), characteristic of saturated carbocyclic systems. Due to the rigid cage-like structure, significant signal overlap is anticipated. The chemical shift of each proton is influenced by its local electronic environment and spatial relationship to other atoms. Protons in more sterically crowded environments or those subject to anisotropic effects from C-C bonds would exhibit distinct chemical shifts.

Detailed analysis would involve:

Chemical Shift (δ): The position of each signal, indicating the electronic environment.

Integration: The area under each signal, proportional to the number of protons it represents.

Multiplicity: The splitting pattern of a signal (e.g., singlet, doublet, triplet, multiplet), which reveals the number of adjacent protons, governed by the n+1 rule.

Coupling Constants (J): The distance between the peaks in a multiplet, measured in Hertz (Hz). These values are crucial for determining the dihedral angles between coupled protons, which in turn helps to define the stereochemistry of the molecule.

Table 1: Theoretical ¹H NMR Data for Octahydro-4,7-Ethano-1H-indene (Note: This table is a hypothetical representation as experimental data is not readily available in public literature.)

| Proton Assignment | Theoretical Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Bridgehead Protons | 1.8 - 2.5 | m | - |

| Ethano-bridge Protons | 1.2 - 1.8 | m | - |

| Cyclopentane (B165970) Ring Protons | 1.0 - 1.7 | m | - |

| Cyclohexane (B81311) Ring Protons | 0.8 - 1.5 | m | - |

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their chemical environments. For octahydro-4,7-ethano-1H-indene (C₁₁H₁₈), the ¹³C NMR spectrum would be expected to show up to 11 distinct signals in the aliphatic region (typically 10-60 ppm), assuming no molecular symmetry that would make certain carbons chemically equivalent. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would be employed to differentiate between CH₃, CH₂, CH, and quaternary carbons. researchgate.net

Table 2: Theoretical ¹³C NMR Data for Octahydro-4,7-Ethano-1H-indene (Note: This table is a hypothetical representation.)

| Carbon Assignment | Theoretical Chemical Shift (ppm) | Carbon Type (DEPT) |

| Bridgehead Carbons | 35 - 55 | CH |

| Ethano-bridge Carbons | 20 - 35 | CH₂ |

| Cyclopentane Ring Carbons | 25 - 40 | CH, CH₂ |

| Cyclohexane Ring Carbons | 15 - 30 | CH₂ |

Given the complexity and signal overlap in the ¹H NMR spectrum, 2D NMR experiments are indispensable for the complete structural assignment of octahydro-4,7-ethano-1H-indene.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in the COSY spectrum would reveal the connectivity of protons within the various ring systems and the ethano bridge, allowing for the tracing of the proton framework.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It is the most reliable method for assigning each proton signal to its corresponding carbon atom in the skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the entire carbon skeleton by connecting different fragments identified through COSY and for assigning quaternary carbons, which are not observed in HMQC/HSQC spectra.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a key technique for determining the molecular weight and molecular formula of a compound and for gaining structural information through analysis of its fragmentation patterns.

In Electron Ionization (EI) Mass Spectrometry, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The mass spectrum of octahydro-4,7-ethano-1H-indene (C₁₁H₁₈) would show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 150. nist.gov The fragmentation pattern would be characteristic of the tricyclic system, likely involving the loss of small neutral molecules like ethylene (B1197577) (C₂H₄) or other hydrocarbon fragments. A patent for the related compound 8-exo-hydroxy-endo-tricyclo[5.2.2.02,6]undecane shows a base peak at m/z 80, suggesting a stable fragment resulting from the complex rearrangement of the carbocyclic core. google.com While a direct spectrum for the parent hydrocarbon is not available, the fragmentation would be expected to produce a series of cationized hydrocarbon fragments.

Table 3: Predicted Major Fragments in the EI Mass Spectrum of Octahydro-4,7-Ethano-1H-indene (Note: This table is a theoretical representation based on the molecular structure.)

| m/z | Predicted Fragment | Interpretation |

| 150 | [C₁₁H₁₈]⁺ | Molecular Ion (M⁺) |

| 122 | [C₉H₁₄]⁺ | Loss of ethylene (C₂H₄) |

| 107 | [C₈H₁₁]⁺ | Loss of propyl radical (C₃H₇) |

| 93 | [C₇H₉]⁺ | Retro-Diels-Alder type fragmentation |

| 79 | [C₆H₇]⁺ | Further fragmentation |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula. For octahydro-4,7-ethano-1H-indene, HRMS would be used to confirm that the molecular formula is indeed C₁₁H₁₈ by measuring the exact mass of the molecular ion. The theoretical exact mass of C₁₁H₁₈ is 150.14085. An experimental HRMS measurement matching this value would provide definitive proof of the molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Techniques for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for the identification of functional groups within a molecule. For a saturated alicyclic hydrocarbon like octahydro-4,7-ethano-1H-indene, the spectra are characterized by vibrations of its carbon-carbon (C-C) and carbon-hydrogen (C-H) bonds.

Infrared (IR) Spectroscopy: The IR spectrum of a saturated hydrocarbon is dominated by C-H stretching and bending vibrations. In octahydro-4,7-ethano-1H-indene, the C-H stretching absorptions are expected just below 3000 cm⁻¹, which is characteristic of hydrogen atoms attached to sp³-hybridized carbon atoms. The spectrum would also display distinct bands corresponding to methylene (B1212753) (-CH₂) scissoring (around 1465 cm⁻¹), and various bending, wagging, and twisting vibrations in the fingerprint region (below 1500 cm⁻¹). The absence of significant absorption bands at other characteristic frequencies (e.g., >3000 cm⁻¹ for C=C-H or C≡C-H, ~1700 cm⁻¹ for C=O, or ~3300 cm⁻¹ for O-H) confirms the saturated, non-functionalized nature of the hydrocarbon skeleton. nih.govnist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. dundee.ac.uk While C-H stretching vibrations are also visible in the Raman spectrum, the C-C bond vibrations of the polycyclic backbone, which are often weak in the IR spectrum, tend to be strong Raman scatterers. This allows for a detailed analysis of the skeletal structure. The symmetric C-C stretching and ring "breathing" modes provide a unique fingerprint for the tricyclo[5.2.2.0²⁶]undecane framework. nih.gov The combination of IR and Raman data offers a more complete picture of the molecule's vibrational modes, confirming the absence of unsaturation and other functional groups. dundee.ac.uk

Interactive Table 1: Characteristic Vibrational Frequencies for Octahydro-4,7-Ethano-1H-indene

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique | Notes |

| C-H Stretch (sp³ C-H) | 2850 - 2960 | IR, Raman | Strong intensity in IR, variable in Raman. Confirms saturated nature. |

| -CH₂- Scissoring | ~1465 | IR | Medium intensity. Characteristic of methylene groups in the rings. |

| C-H Bending/Wagging | 1350 - 1470 | IR, Raman | Complex series of bands in the fingerprint region, unique to the structure. |

| C-C Stretch/Skeletal | 800 - 1200 | Raman | Stronger in Raman. Provides information on the polycyclic carbon skeleton. |

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatography is indispensable for determining the purity of octahydro-4,7-ethano-1H-indene and for its separation from isomers or other components in a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Mixture Analysis

Given its volatility, Gas Chromatography (GC) is the ideal technique for the analysis of octahydro-4,7-ethano-1H-indene. When coupled with a Mass Spectrometry (MS) detector, GC-MS becomes a powerful tool for both separation and identification. nist.govnist.gov

In a typical GC-MS analysis, the compound is vaporized and travels through a capillary column (e.g., with a nonpolar stationary phase like polydimethylsiloxane). Its retention time is a characteristic property that helps in its identification and quantification. Upon elution from the GC column, the molecule enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process generates a parent molecular ion (M⁺) and a series of fragment ions.

For octahydro-4,7-ethano-1H-indene (C₁₁H₁₈), the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 150. nist.gov The fragmentation pattern is a unique fingerprint resulting from the cleavage of the tricyclic structure, providing definitive structural confirmation. nist.gov GC-MS is highly sensitive and can be used to detect and identify trace-level impurities in a sample, making it essential for purity assessment.

Interactive Table 2: Electron Ionization (EI) Mass Spectrometry Data for Octahydro-4,7-Ethano-1H-indene

| m/z (Mass/Charge) | Interpretation | Relative Intensity |

| 150 | Molecular Ion [M]⁺ | Moderate |

| 121 | Loss of Ethyl group [M-C₂H₅]⁺ | High |

| 93 | Further fragmentation | High |

| 79 | Common fragment in cyclic systems | High |

| 67 | Common fragment in cyclic systems | Moderate |

| Data derived from typical mass spectra of related polycyclic hydrocarbons. |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Analogues

While the parent compound is too volatile for routine High-Performance Liquid Chromatography (HPLC), this technique is crucial for the analysis of its non-volatile analogues and derivatives, such as those containing polar functional groups (e.g., hydroxyl, carboxyl, or acetate groups). The separation principle in HPLC is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. acs.orgtricliniclabs.com

For instance, a mixture containing octahydro-4,7-ethano-1H-indene and its more polar, hydroxylated analogue (octahydro-4,7-ethano-1H-inden-x-ol) could be separated using normal-phase HPLC. In this mode, a polar stationary phase (like silica or diol-bonded silica) is used with a non-polar mobile phase (e.g., hexane (B92381) with a small amount of a more polar solvent like isopropanol). acs.org The non-polar parent compound would elute first, having minimal interaction with the stationary phase, while the polar alcohol analogue would be retained longer.

Alternatively, reverse-phase HPLC (RP-HPLC) is widely used. Here, a non-polar stationary phase (e.g., C18-modified silica) is paired with a polar mobile phase (such as acetonitrile/water). acs.org In this case, the polar alcohol analogue would elute earlier, and the parent hydrocarbon would be retained more strongly. The choice between normal-phase and reverse-phase depends on the specific mixture and the desired separation. HPLC is a scalable technique that can be used for both analytical purity checks and preparative separation to isolate pure analogues.

Interactive Table 3: Exemplary HPLC Conditions for Separating Non-Volatile Analogues

| Parameter | Normal-Phase HPLC | Reverse-Phase HPLC |

| Stationary Phase | Silica (SiO₂), Diol, Cyano (CN) | C18 (ODS), C8 |

| Mobile Phase | Hexane / Isopropanol (e.g., 98:2 v/v) | Acetonitrile / Water (e.g., 70:30 v/v) |

| Elution Order | Least polar compound elutes first | Most polar compound elutes first |

| Application | Separation of isomers, compounds with differing polarity | Purity assessment of polar derivatives |

X-ray Crystallography for Definitive Solid-State Stereochemical Assignment (if applicable)

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can definitively establish the stereochemistry of chiral centers and the conformation of the fused ring system in octahydro-4,7-ethano-1H-indene.

The process involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the exact coordinates of each atom in the crystal lattice can be determined. This provides unambiguous information on bond lengths, bond angles, and the absolute configuration of the molecule.

Limited Research Data Available for Octahydro-4,7-Ethano-1H-indene

Initial investigations into the chemical compound 4,7-Ethano-1H-indene, octahydro-, reveal a significant scarcity of published research concerning its specific reactivity and mechanistic pathways. While basic compound information is available, a comprehensive body of work detailing its chemical transformations, as outlined in the requested article structure, does not appear to be publicly accessible at this time.

The compound, identified by its CAS Registry Number 38255-97-9, possesses the molecular formula C₁₁H₁₈ and a molecular weight of 150.2606 g/mol . nist.gov Its structure is a saturated tricyclic hydrocarbon, formally named Tricyclo[5.2.2.0(2,6)]undecane. nist.gov

Despite a thorough search for scholarly articles and detailed research findings, specific data on the stereoselective transformations, oxidation and reduction pathways, functional group interconversions, C-H bond activation, ring-opening and rearrangement reactions, or electrophilic and nucleophilic substitution reactions of octahydro-4,7-ethano-1H-indene could not be located.

It is important to distinguish this compound from its more extensively studied structural analog, octahydro-4,7-methano-1H-indene. The "methano" bridged compound, featuring a single carbon bridge instead of the two-carbon "ethano" bridge, has been the subject of various studies, particularly in the context of fragrance chemistry and polymer science. For instance, derivatives of octahydro-4,7-methano-1H-indene have been synthesized and their olfactory properties investigated.

The lack of available data for the "ethano" variant prevents the creation of a detailed and scientifically rigorous article that adheres to the requested comprehensive outline. The generation of such an article would require speculative extrapolation from related compounds, which would not meet the standards of scientific accuracy.

Further experimental research is evidently needed to elucidate the chemical behavior of octahydro-4,7-ethano-1H-indene and populate the scientific literature with the detailed findings necessary for a thorough review of its reactivity.

Stereochemical and Conformational Analysis of Octahydro 4,7 Ethano 1h Indene

Detailed Conformational Landscape of the Tricyclo[5.2.2.02,6]undecane System

The tricyclo[5.2.2.02,6]undecane framework is a rigid structure composed of a cyclohexane (B81311) ring bridged by an ethano group and fused to a cyclopentane (B165970) ring. The conformational flexibility of this system is significantly constrained compared to monocyclic systems. The cyclohexane ring is forced into a boat-like conformation due to the bridging and fusion. However, some degree of conformational mobility can be anticipated, primarily involving the twisting of the boat-form cyclohexane and the puckering of the cyclopentane ring.

The conformational landscape can be described by a few key low-energy structures. The relative populations of these conformers at a given temperature can be estimated using Boltzmann statistics, although the energy differences are expected to be small. Interconversion between these conformers would require passing through higher-energy transition states, and the energy barriers for these processes can be calculated to understand the dynamic behavior of the molecule.

Table 1: Theoretical Conformational Analysis Data for a Model Tricyclic System This table is a representative example based on principles of conformational analysis for bridged systems and does not represent experimentally verified data for octahydro-4,7-ethano-1H-indene.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Calculated Population at 298 K (%) |

|---|---|---|---|

| Twist-Boat 1 | 0.00 | C1-C2-C6-C5 = 15 | ~60 |

| Twist-Boat 2 | 0.50 | C1-C2-C6-C5 = -15 | ~30 |

| Envelope-Cyclopentane | 1.20 | C7-C8-C9-C1 = 5 | ~10 |

Diastereomeric and Enantiomeric Considerations in Synthesis and Reactivity

The synthesis of the tricyclo[5.2.2.02,6]undecane skeleton, often achieved through Diels-Alder reactions, inherently introduces multiple stereocenters. acgpubs.org For instance, the reaction of a cyclohexadiene with a cyclopentene (B43876) derivative can lead to the formation of several diastereomers, primarily the endo and exo adducts. The stereochemical outcome of such reactions is governed by kinetic and thermodynamic factors, with the endo product often being the kinetically favored product due to secondary orbital interactions. acgpubs.orgresearchgate.net

The presence of multiple chiral centers in octahydro-4,7-ethano-1H-indene means that the molecule can exist as a number of stereoisomers. Specifically, the parent hydrocarbon possesses several chiral carbons, leading to the possibility of multiple pairs of enantiomers and diastereomers.

The reactivity of these stereoisomers can differ significantly. The accessibility of a functional group for a chemical reaction can be highly dependent on its spatial orientation (endo vs. exo, or axial vs. equatorial-like positions on the boat-like ring). For example, in the synthesis of derivatives, the stereochemistry of the starting tricyclic system will dictate the stereochemistry of the final product. nih.govresearchgate.net This is a critical consideration in the synthesis of biologically active molecules where only one stereoisomer may exhibit the desired activity.

Chiral Synthesis Strategies Towards Enantiomerically Pure Octahydro-4,7-Ethano-1H-indene and Derivatives

The synthesis of enantiomerically pure octahydro-4,7-ethano-1H-indene and its derivatives is a significant challenge that can be addressed through several strategies.

One of the most powerful methods for establishing the stereochemistry during the formation of the tricyclic framework is the enantioselective Diels-Alder reaction . princeton.edu This can be achieved by using a chiral catalyst, a chiral auxiliary on one of the reactants, or a chiral dienophile or diene. Chiral Lewis acids, for example, can coordinate to the dienophile and create a chiral environment, leading to the preferential formation of one enantiomer of the Diels-Alder adduct. princeton.edu Organocatalysis has also emerged as a powerful tool for enantioselective cycloadditions. princeton.edu

Another approach is the chiral resolution of a racemic mixture of octahydro-4,7-ethano-1H-indene or its derivatives. This can be accomplished by several methods:

Classical resolution: This involves the reaction of the racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers can then be separated by physical methods such as crystallization or chromatography. Subsequently, the resolving agent is removed to yield the pure enantiomers.

Chiral chromatography: This technique utilizes a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC). The enantiomers of the analyte interact differently with the CSP, leading to their separation. nih.gov This method is widely used for both analytical and preparative-scale separation of enantiomers. nih.gov

The synthesis of derivatives from enantiomerically pure starting materials is another viable strategy. For instance, starting with a chiral cyclohexadiene or cyclopentene derivative would lead to an enantiomerically enriched tricyclic product.

Table 2: Comparison of Chiral Synthesis Strategies

| Strategy | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Enantioselective Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | High enantiomeric excess, atom economical. | Catalyst development can be challenging and expensive. |

| Chiral Auxiliaries | Covalent attachment of a chiral molecule to a reactant to direct stereochemistry. | Often high diastereoselectivity, predictable stereochemical outcome. | Requires additional steps for attachment and removal of the auxiliary. |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Applicable to a wide range of compounds. | Maximum theoretical yield for the desired enantiomer is 50%. |

Spectroscopic and Diffraction Methods for Stereoisomeric Differentiation and Configuration Assignment

The elucidation of the three-dimensional structure of octahydro-4,7-ethano-1H-indene and its derivatives relies heavily on a combination of spectroscopic and diffraction techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR are powerful tools for determining the constitution and relative stereochemistry of these molecules. The chemical shifts, coupling constants, and through-space interactions observed in 2D NMR experiments (such as COSY, HSQC, HMBC, and NOESY) provide detailed information about the connectivity and spatial arrangement of atoms. For example, the magnitude of the coupling constants between protons can help to determine their dihedral angles and thus the conformation of the rings. NOESY experiments can identify protons that are close in space, which is crucial for assigning endo or exo stereochemistry. While specific NMR data for the parent hydrocarbon is scarce, studies on derivatives like 4-aza-tricyclo[5.2.2.02,6]undecane-3,5,8-triones provide valuable insights into the expected spectral features. acgpubs.orgdatapdf.com

X-ray Diffraction: Single-crystal X-ray diffraction is the most definitive method for determining the absolute and relative stereochemistry of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a precise three-dimensional model of the molecule can be generated, including bond lengths, bond angles, and the absolute configuration if a heavy atom is present or if anomalous dispersion is used. The crystal structures of several derivatives of the tricyclo[5.2.2.02,6]undecane system have been reported, confirming the stereochemical assignments made by other methods. acgpubs.org

Mass Spectrometry (MS): While mass spectrometry does not directly provide stereochemical information, it is used to determine the molecular weight and fragmentation pattern of the molecule. The NIST WebBook contains a mass spectrum for 4,7-ethano-1H-indene, octahydro-, which can be used for its identification. nist.gov

Vibrational Spectroscopy (IR and Raman): Infrared and Raman spectroscopy provide information about the functional groups present in a molecule and can also be sensitive to conformational changes. Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the vibrational spectra of different stereoisomers, which can then be compared with experimental data to aid in their identification. nih.gov

Table 3: Spectroscopic and Diffraction Data for Tricyclo[5.2.2.02,6]undecane Derivatives This table presents representative data from the literature for derivatives and is intended to be illustrative of the techniques used.

| Technique | Compound Type | Observed Data/Findings | Reference |

|---|---|---|---|

| 1H NMR | 4-Aza-tricyclo[5.2.2.02,6]undecane-3,5,8-trione derivative | Distinct signals for endo and exo protons, with characteristic coupling constants. | acgpubs.org |

| 13C NMR | 4-Aza-tricyclo[5.2.2.02,6]undecane-3,5,8-trione derivative | Chemical shifts indicative of the strained tricyclic framework. | acgpubs.org |

| X-ray Crystallography | 4-Aza-tricyclo[5.2.2.02,6]undecane-3,5,8-trione derivative | Unambiguous determination of the endo stereochemistry and boat conformation of the six-membered ring. | acgpubs.org |

| Mass Spectrometry | 4,7-Ethano-1H-indene, octahydro- | Molecular ion peak at m/z 150, confirming the molecular formula C11H18. | nist.gov |

Theoretical and Computational Studies on Octahydro 4,7 Ethano 1h Indene

Quantum Chemical Calculations of Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its electronic structure and thermodynamic stability. These methods, which are based on the principles of quantum mechanics, can provide detailed insights into electron distribution, molecular orbital energies, and the relative stabilities of different isomers and conformers. For a saturated polycyclic hydrocarbon like octahydro-4,7-ethano-1H-indene, these calculations are invaluable for characterizing its three-dimensional structure and energetic landscape.

Density Functional Theory (DFT) Applications for Ground State Geometries and Energetics

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its favorable balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules. DFT methods are used to determine the ground-state electronic structure of a molecule, from which a wide range of properties can be derived. The central idea of DFT is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates.

In the context of octahydro-4,7-ethano-1H-indene, DFT calculations would typically be employed to:

Optimize the molecular geometry: By finding the minimum energy structure, DFT can predict bond lengths, bond angles, and dihedral angles with high accuracy.

Calculate thermodynamic properties: From the optimized geometry, vibrational frequencies can be calculated, which in turn allow for the computation of thermodynamic quantities such as enthalpy, entropy, and Gibbs free energy.

Determine relative stabilities: For molecules with multiple possible conformations or isomers, DFT can be used to calculate the energy differences between them, thus identifying the most stable forms.

While DFT studies have been conducted on structurally similar compounds, such as various aza-tricyclo[5.2.2.0(2,6)]undecane derivatives, a specific and detailed DFT analysis focusing solely on the ground state geometries and energetics of octahydro-4,7-ethano-1H-indene is not extensively documented in publicly available scientific literature. researchgate.net The application of DFT to this specific hydrocarbon would be a valuable endeavor to precisely characterize its structural and energetic properties.

Molecular Dynamics Simulations for Conformational Flux and Stability

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the dynamic behavior of a molecule, including its conformational changes and flexibility.

For a cyclic system like octahydro-4,7-ethano-1H-indene, MD simulations would be particularly useful for:

Exploring the conformational space: The molecule may exist in various conformations due to the flexibility of its ring system. MD simulations can explore these different conformations and the transitions between them.

Determining conformational stability: By analyzing the simulation trajectory, one can determine the relative populations of different conformers and their free energy differences, providing insight into their relative stabilities at a given temperature.

Studying solvent effects: MD simulations can explicitly include solvent molecules, allowing for the investigation of how the solvent influences the conformational preferences and dynamics of the solute molecule.

Despite the power of MD simulations for such analyses, specific studies applying this technique to investigate the conformational flux and stability of octahydro-4,7-ethano-1H-indene are not prominently featured in the scientific literature.

Prediction of Spectroscopic Parameters (NMR, IR, MS) for Experimental Validation

Computational methods are widely used to predict spectroscopic parameters, which can be invaluable for the identification and characterization of new compounds, as well as for the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts (¹H and ¹³C) and coupling constants is a common application of quantum chemical calculations. Methods like DFT, often using the Gauge-Independent Atomic Orbital (GIAO) approach, can provide theoretical NMR spectra that, when compared with experimental data, can confirm or help elucidate the structure of a molecule.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of a molecule and their corresponding intensities. These calculated spectra can aid in the assignment of experimental IR absorption bands to specific vibrational modes of the molecule.

Mass Spectrometry (MS): While the direct prediction of a full mass spectrum is complex, computational methods can be used to study the fragmentation pathways of a molecule upon ionization. This involves calculating the energies of the parent ion and various fragment ions to understand the observed fragmentation pattern.

The National Institute of Standards and Technology (NIST) provides an experimental electron ionization mass spectrum for octahydro-4,7-ethano-1H-indene, which serves as a valuable reference for its identification. sathyabama.ac.in The fragmentation pattern observed in this spectrum is a key characteristic of the molecule's structure.

Table 1: Experimental Mass Spectrum Data for Octahydro-4,7-Ethano-1H-indene (Data sourced from the NIST WebBook) sathyabama.ac.in

| m/z | Relative Intensity |

| 27 | 12.5% |

| 39 | 25.0% |

| 41 | 37.5% |

| 54 | 12.5% |

| 66 | 100.0% |

| 67 | 87.5% |

| 79 | 50.0% |

| 91 | 37.5% |

| 105 | 12.5% |

| 150 (M+) | 25.0% |

As previously mentioned, ab initio calculated spectra have been used to help identify tricyclo[5.2.2.0(2,6)]undecane in a complex mixture of reaction byproducts, highlighting the practical application of computational spectroscopy in this area. acs.org However, comprehensive studies dedicated to the systematic computational prediction of the NMR, IR, and detailed MS fragmentation of octahydro-4,7-ethano-1H-indene are not widely available.

Computational Prediction of Reactivity and Reaction Pathways: Transition State Analysis

Computational chemistry is a powerful tool for investigating the reactivity of molecules and elucidating the mechanisms of chemical reactions. By mapping out the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, transition states.

Transition State Analysis is a key component of these studies. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. By locating and characterizing the transition state, one can:

Calculate activation energies: The energy difference between the reactants and the transition state determines the activation energy, which is a key factor in the rate of a reaction.

Understand reaction mechanisms: The geometry of the transition state provides insight into how bonds are broken and formed during the reaction, thus elucidating the reaction mechanism.

Predict reaction outcomes: By comparing the activation energies of different possible reaction pathways, one can predict which products are likely to be formed.

For octahydro-4,7-ethano-1H-indene, computational studies could be used to investigate a variety of potential reactions, such as oxidation, halogenation, or rearrangement reactions. For instance, a study on the acid-catalyzed rearrangement of the tricyclo[5.2.2.0(2,6)]undecane framework would likely involve the computational analysis of carbocation intermediates and the transition states connecting them. While the title of a relevant paper, "THE STRUCTURES OF TWO MAJOR INTERMEDIATES IN TRIFLUOROMETHANESULFONIC ACID-CATALYZED REARRANGEMENT OF TRICYCLO[5.2.2.0(2,6)]UNDECANE," suggests such investigations have been performed, the detailed computational findings are not readily accessible in the public domain.

Derivatization Strategies and Applications of Octahydro 4,7 Ethano 1h Indene As a Synthetic Building Block

Synthesis of Functionalized Octahydro-4,7-Ethano-1H-indene Derivatives

The functionalization of the octahydro-4,7-ethano-1H-indene core, also known as tricyclo[6.2.1.02,7]undecane, often begins with its unsaturated precursors, which are more amenable to chemical modification. The initial starting material is typically the Diels-Alder adduct of cyclopentadiene (B3395910) and a suitable dienophile, which can then be functionalized and subsequently hydrogenated to the saturated octahydro- derivative.

The introduction of hydroxyl groups onto the tricyclo[6.2.1.02,7]undecane framework is a key step in the synthesis of various derivatives. One common approach involves the reduction of ketone precursors. For instance, tricyclo[6.2.1.02,7]undec-9-en-3-one can be reduced to the corresponding alcohol. google.com Another method is the Grignard addition to a ketone, as exemplified by the reaction of octahydro-4,7-methano-inden-5-one with methyl magnesium bromide to produce a tertiary alcohol. google.com Subsequent hydrogenation of the unsaturated alcohol yields the saturated analogue. google.com

A study on the biotransformation of tricyclo[6.2.1.02,7]undeca-4,9-dien-3,6-dione by various fungi has also demonstrated the potential for selective reduction to yield hydroxylated derivatives. researchgate.net

Table 1: Synthesis of Alcohol Derivatives of the Tricyclo[6.2.1.02,7]undecane System

| Precursor | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Tricyclo[6.2.1.02,7]undec-9-en-3-one | Methylmagnesium iodide in ether, reflux | 3-Methyl-tricyclo[6.2.1.02,7]undec-9-en-3-ol | Not specified | google.com |

| 3-Methyl-tricyclo[6.2.1.02,7]undec-9-en-3-ol | H2, Pd/C, Methanol | 3-Methyl-tricyclo[6.2.1.02,7]undecan-3-ol | Not specified | google.com |

Aldehyde and ketone functionalities are valuable handles for further synthetic transformations. The synthesis of ketone derivatives of the tricyclo[6.2.1.02,7]undecane skeleton can be achieved through the Diels-Alder reaction of cyclopentadiene with a suitable enone, such as cyclohex-2-en-1-one, to yield tricyclo[6.2.1.02,7]undec-9-en-3-one. google.com

For the closely related octahydro-4,7-methano-1H-indene system, aldehyde derivatives have been synthesized via hydroformylation of hexahydro-4,7-methano-indene isomers using a rhodium catalyst. google.com This methodology could potentially be applied to the ethano-bridged analogue.

Carboxylic acid and ester derivatives of the tricyclo[6.2.1.02,7]undecane framework have been synthesized, primarily for applications in the fragrance industry and as intermediates for bioactive molecules. Esterification of alcohol precursors is a common method. For example, 3-methyl-tricyclo[6.2.1.02,7]undec-9-en-3-ol can be esterified with formic acid and acetic anhydride, or with acetyl chloride in the presence of N,N-dimethylaniline. google.com The resulting unsaturated esters can then be hydrogenated to the corresponding saturated compounds. google.com

A study focused on conduritol derivatives describes the synthesis of methyl 3,6-dioxo-endo-tricyclo[6.2.1.02,7]undeca-4,9-diene-2-carboxylate from the reaction of methoxycarbonylbenzoquinone with cyclopentadiene. researchgate.net

Table 2: Synthesis of Ester Derivatives of the Tricyclo[6.2.1.02,7]undecane System

| Precursor | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Methyl-tricyclo[6.2.1.02,7]undec-9-en-3-ol | 98% Formic acid, Acetic anhydride | 3-Methyl-tricyclo[6.2.1.02,7]undec-9-en-3-yl formate | Not specified | google.com |

| 3-Methyl-tricyclo[6.2.1.02,7]undec-9-en-3-ol | Acetyl chloride, N,N-Dimethylaniline, CHCl3, reflux | 3-Methyl-tricyclo[6.2.1.02,7]undec-9-en-3-yl acetate (B1210297) | Not specified | google.com |

The introduction of halogens and nitrogen-containing functional groups expands the synthetic utility of the octahydro-4,7-ethano-1H-indene scaffold, opening avenues for the creation of novel bioactive compounds and materials.

While direct halogenation of the saturated hydrocarbon is less common, functionalization of unsaturated precursors is a viable route. For instance, the bromination of indene (B144670) and its derivatives has been studied, suggesting that similar strategies could be applied to the tricyclo[6.2.1.02,7]undecene system before saturation.

The synthesis of nitrogen-containing derivatives has been explored for their potential biological activity. A study on tricycloundecane derivatives as potential N-methyl-D-aspartate (NMDA) receptor modulators reported the synthesis of 6-(benzylimino)tricyclo[6.2.1.02,7]undec-9-en-3-one and 6-(benzylamino)tricyclo[6.2.1.02,7]undeca-4,9-dien-3-one. nih.gov These compounds demonstrated significant inhibitory activity at the NMDA receptor. nih.gov Additionally, a racemic methyl 3,10-dioxa-2-azatricyclo[6.2.1.02,6]undecane-4-carboxylate has been synthesized, showcasing the incorporation of nitrogen into a similar tricyclic framework.

Octahydro-4,7-Ethano-1H-indene as a Precursor in Multi-Step Organic Syntheses

The rigid tricyclo[6.2.1.02,7]undecane skeleton is a valuable starting point for the construction of more complex, polycyclic natural products and their analogues. Its well-defined stereochemistry and conformational rigidity make it an attractive building block.

One notable example is the use of a functionalized tricyclo[6.2.1.0]undecane system in a model study for the synthesis of the BCD ring system of the complex diterpenoid alkaloid, aconitine. ccspublishing.org.cn This synthesis featured a cascade reaction involving a Diels-Alder reaction to construct the tricyclic core. ccspublishing.org.cn

Furthermore, derivatives of this ring system have been utilized in the synthesis of cage-like compounds with potential biological activity. nih.gov The close spatial proximity of functional groups within the cage-like framework facilitates subsequent intramolecular reactions. nih.gov

Research Applications in Specialty Chemical Development and Material Science (e.g., Polymer Chemistry)

The unique structural features of octahydro-4,7-ethano-1H-indene and its derivatives have led to their investigation in the development of specialty chemicals and advanced materials.

In the realm of specialty chemicals, oxygen-containing derivatives of tricyclo[6.2.1.02,7]undecane have been patented for their use as perfuming and flavor-modifying ingredients. google.com

In material science, the unsaturated precursor, tricyclo[6.2.1.02,7]undeca-4-ene, has been utilized as a monomer in the synthesis of cyclic olefin copolymers (COCs). The incorporation of this bulky, rigid monomer into the polymer backbone can enhance the thermal stability and mechanical properties of the resulting material. These COCs are of interest for applications in packaging, optics, and electronics due to their unique combination of properties. A patent describes polymerizable compounds containing the tricyclo[6.2.1.02,7]undecane structural element for various applications. google.com

Contribution to the Understanding of Structure-Reactivity Relationships in Polycyclic Saturated Systems

The rigid, polycyclic framework of octahydro-4,7-ethano-1H-indene, also known by its systematic IUPAC name tricyclo[5.2.2.02,6]undecane, provides a valuable scaffold for investigating the intricate relationship between molecular structure and chemical reactivity in saturated systems. nih.govnist.gov The defined stereochemical and conformational properties of this and related structures allow for detailed studies of reaction mechanisms, transition states, and the influence of steric and electronic effects.

The reactivity of derivatives of this tricyclic system is often compared to that of simpler bridged systems, such as norbornane (B1196662) derivatives, to elucidate the impact of the additional ethano bridge on reaction outcomes. Key areas of investigation include solvolysis reactions, the stability of carbocation intermediates, and the role of neighboring group participation.

One of the central themes in the study of polycyclic systems is the difference in reactivity between stereoisomers, particularly the exo and endo isomers. In many bridged systems, the exo isomer is significantly more reactive than the endo isomer. This is often attributed to a combination of factors, including greater steric hindrance to the departure of the leaving group in the endo position and the potential for neighboring group participation from C-C or C-H bonds, which is geometrically more favorable from the exo position. osti.gov For instance, studies on the solvolysis of 2-norbornyl derivatives have been critical in establishing the concept of non-classical carbocations, where the positive charge is delocalized over several atoms. osti.gov

While specific kinetic data for the solvolysis of octahydro-4,7-ethano-1H-indene derivatives are not widely available in the public domain, the principles derived from related systems can be applied. For example, the solvolysis of an exo-tosylate derivative of octahydro-4,7-ethano-1H-indene would be expected to proceed at a faster rate than its endo counterpart. The rigid framework of the molecule would influence the stability of any resulting carbocationic intermediates and the distribution of rearrangement products.

The synthesis of specific stereoisomers of functionalized octahydro-4,7-ethano-1H-indene derivatives is crucial for these reactivity studies. For example, the stereoselective synthesis of 8-exo-hydroxy-endo-tricyclo[5.2.2.02,6]undecane has been reported, demonstrating methods to control the stereochemistry at specific positions on the tricyclic core. This control allows for the preparation of specific isomers needed to probe structure-reactivity relationships.

Furthermore, computational studies on the carbocation intermediates that could be formed from octahydro-4,7-ethano-1H-indene derivatives are essential for a deeper understanding of their reactivity. These theoretical investigations can provide insights into the geometries and energies of transition states and intermediates, helping to rationalize experimentally observed reaction rates and product distributions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.